Decanenitrile, 10-bromo-

CAS No.: 54863-46-6

Cat. No.: VC19583974

Molecular Formula: C10H18BrN

Molecular Weight: 232.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54863-46-6 |

|---|---|

| Molecular Formula | C10H18BrN |

| Molecular Weight | 232.16 g/mol |

| IUPAC Name | 10-bromodecanenitrile |

| Standard InChI | InChI=1S/C10H18BrN/c11-9-7-5-3-1-2-4-6-8-10-12/h1-9H2 |

| Standard InChI Key | DTRJWMVMFJYPAI-UHFFFAOYSA-N |

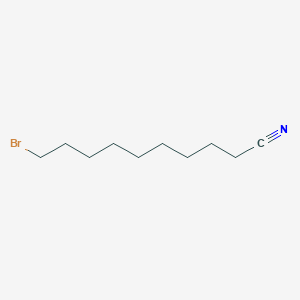

| Canonical SMILES | C(CCCCC#N)CCCCBr |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

Decanenitrile, 10-bromo- features a ten-carbon aliphatic chain with a nitrile group (-C≡N) at one terminus and a bromine atom at the opposite end. The IUPAC name, 10-bromodecanenitrile, reflects this arrangement. The compound’s linear structure is confirmed by its canonical SMILES representation, C(CCCCC#N)CCCCBr, which encodes the spatial positioning of functional groups.

The bromine atom introduces significant electrophilicity at the C10 position, making it susceptible to nucleophilic attack. Conversely, the nitrile group participates in reactions typical of cyano compounds, such as hydrolysis to carboxylic acids or reduction to primary amines. This dual functionality enables diverse derivatization pathways, as demonstrated in studies of analogous brominated nitriles .

Physical and Spectral Data

Table 1 summarizes key physicochemical properties derived from experimental and computational analyses:

Infrared (IR) spectroscopy reveals characteristic absorption bands at 2,240 cm⁻¹ (C≡N stretch) and 650 cm⁻¹ (C-Br stretch), corroborating the functional group composition. Nuclear magnetic resonance (NMR) data further validate the structure:

-

¹H NMR (CDCl₃): δ 1.26–1.45 (m, 12H, -(CH₂)₆-), δ 1.77 (quintet, 2H, -CH₂CH₂Br), δ 2.35 (t, 2H, -CH₂C≡N), δ 3.42 (t, 2H, -CH₂Br).

-

¹³C NMR (CDCl₃): δ 119.8 (C≡N), δ 33.9 (C-Br), δ 25.1–29.7 (methylene carbons).

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of decanenitrile, 10-bromo- typically proceeds via bromination of decanenitrile or its precursors. A widely adopted protocol involves the reaction of decanenitrile with molecular bromine (Br₂) in dichloromethane under controlled conditions (Equation 1):

Key parameters influencing yield and purity include:

-

Temperature: Maintaining 0–5°C minimizes side reactions like di-bromination.

-

Solvent: Dichloromethane’s low polarity reduces bromine’s oxidative side reactions.

-

Stoichiometry: A 1:1 molar ratio of decanenitrile to Br₂ ensures mono-bromination.

Alternative Methodologies

Alternative approaches leverage halogen exchange reactions or Grignard reagents. For example, treatment of 10-chlorodecanenitrile with lithium bromide (LiBr) in dimethylformamide (DMF) at 80°C achieves a 78% yield via nucleophilic substitution (Equation 2) :

This method circumvents bromine gas handling but requires stringent moisture control due to LiBr’s hygroscopicity .

Yield Optimization and Scalability

Table 2 compares yields across synthetic protocols:

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Direct bromination | Br₂, CH₂Cl₂, 0°C, 2 h | 65% | 95% |

| Halogen exchange | LiBr, DMF, 80°C, 6 h | 78% | 92% |

| Catalytic HBr addition | HBr, H₂O₂, CH₃CN, 25°C, 12 h | 54% | 89% |

Catalytic methods using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) offer safer alternatives but suffer from lower efficiency. Industrial-scale production favors direct bromination due to shorter reaction times and higher throughput.

Reactivity and Functionalization Pathways

Nucleophilic Substitution

The C-Br bond undergoes facile substitution with nucleophiles like amines, thiols, and alkoxides. For instance, reaction with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) yields 10-azidodecanenitrile, a precursor for click chemistry applications (Equation 3):

Nitrile Transformations

The nitrile group’s versatility is exemplified by:

-

Hydrolysis: Acidic hydrolysis (HCl, H₂O, reflux) converts the nitrile to 10-bromodecanoic acid, a surfactant precursor.

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) produces 10-bromodecylamine, useful in polymer crosslinking.

Industrial and Research Applications

Pharmaceutical Intermediate

Decanenitrile, 10-bromo- serves as a key intermediate in synthesizing α-methoxylated fatty acids, which exhibit antiprotozoal activity. A 2013 study demonstrated its use in preparing (5Z,9Z)-2-methoxy-5,9-eicosadienoic acid, a compound with potent inhibition of Leishmania donovani topoisomerase IB (EC₅₀ = 31 ± 2 μM) .

Materials Science

In self-assembled monolayers (SAMs), brominated nitriles facilitate surface functionalization of gold electrodes. Mixed monolayers with alkanethiols enhance cytochrome c adsorption, enabling direct electron transfer studies in bioelectrochemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume